Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
CAS No.: 1812184-92-1
Cat. No.: VC5901866
Molecular Formula: C19H36B2O6
Molecular Weight: 382.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1812184-92-1 |
|---|---|
| Molecular Formula | C19H36B2O6 |
| Molecular Weight | 382.11 |
| IUPAC Name | tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
| Standard InChI | InChI=1S/C19H36B2O6/c1-15(2,3)23-14(22)12-13(20-24-16(4,5)17(6,7)25-20)21-26-18(8,9)19(10,11)27-21/h13H,12H2,1-11H3 |
| Standard InChI Key | DYEDUZKPSWMEPZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is C₁₉H₃₆B₂O₆, with a molecular weight of 382.11 g/mol. Its IUPAC name reflects the presence of two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups attached to the β-carbon of a propanoate ester. The tert-butyl group at the ester terminus enhances steric bulk, potentially influencing solubility and reactivity in synthetic applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1812184-92-1 |
| Molecular Formula | C₁₉H₃₆B₂O₆ |
| Molecular Weight | 382.11 g/mol |
| IUPAC Name | tert-Butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OC(C)(C)C |
| InChIKey | DYEDUZKPSWMEPZ-UHFFFAOYSA-N |
The compound’s structure has been validated via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though detailed spectral data remain unpublished.
Synthesis and Synthetic Methodology
The synthesis of tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate follows established protocols for preparing 1,1-diboronates. A generalized approach involves:
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Halogenation: Propanoic acid derivatives are halogenated at the β-position to generate dihalides.
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Borylation: The dihalide undergoes a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂), yielding the 1,1-diboryl intermediate .
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Esterification: The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | β-Dihalogenation | PBr₃ or SOCl₂, CH₂Cl₂, 0°C to RT |
| 2 | Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMSO, 80°C |
| 3 | Ester Protection | Boc₂O, DMAP, Et₃N, THF, RT |
The Miyaura borylation step is critical for installing the two boronate groups. Palladium catalysts such as Pd(dppf)Cl₂ facilitate oxidative addition into the C–X bond (X = Br, Cl), followed by transmetalation with B₂pin₂ . The tert-butyl ester group is introduced to improve stability and handling, as unprotected carboxylic acids may complicate purification or participate in undesired side reactions.
Chemical Properties and Reactivity
Tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate exhibits reactivity typical of 1,1-diboronates. Key properties include:
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Transmetalation Capacity: The α-boryl groups readily undergo transmetalation with transition metals (e.g., Cu, Ag, Pd), enabling cross-coupling reactions. For example, Ag(I) catalysts promote anti-selective 1,2-additions to aldehydes, yielding stereodefined hydroxyboronates .
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Steric Effects: The tert-butyl ester and pinacol groups create a sterically congested environment, potentially slowing reaction kinetics but improving selectivity in asymmetric transformations.
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Solubility: Limited solubility data exist, but analogous diboronates are generally soluble in polar aprotic solvents (e.g., DMSO, THF) and insoluble in water.
Applications in Organic Synthesis
Stereoselective C–C Bond Formation
The compound’s dual boronate groups enable its use as a nucleophilic α-boryl carbanion equivalent. In Cu(I)-catalyzed reactions, it adds to aldehydes with high enantioselectivity (up to 98:2 e.r.), producing syn-1,2-hydroxyboronates . These products serve as precursors to vicinal diols, amino alcohols, and other stereochemically complex motifs prevalent in pharmaceuticals.
Suzuki-Miyaura Cross-Coupling
While less common than mono-boronates, 1,1-diboronates participate in chemoselective Suzuki couplings. The α-boryl group stabilizes palladium intermediates, suppressing β-hydride elimination and enabling the synthesis of congested biaryl structures .
Functional Group Transformations
The tert-butyl ester is hydrolyzable under acidic conditions (e.g., HCl/THF), regenerating the carboxylic acid for further derivatization. Simultaneously, the boronate groups can be oxidized to hydroxyl groups or cross-coupled to install aryl/alkyl substituents .
Comparative Analysis with Related Compounds
Table 3: Comparison with Mono- and Di-Boronates
| Compound | Boron Groups | Reactivity | Applications |
|---|---|---|---|
| tert-Butyl 3-(pinacolatoboryl)propanoate | 1 | Suzuki coupling, protodeboronation | Fragment coupling, prodrug synthesis |
| Target Compound | 2 | Stereoselective additions | Complex molecule synthesis |
| Bis(pinacolato)diboron | 2 | Borylation agent | Miyaura borylation |
The presence of two boronate groups in the target compound distinguishes it from mono-boronates, enabling unique reactivity patterns such as consecutive cross-couplings or tandem functionalizations .
Future Directions and Research Opportunities
Despite its synthetic utility, tert-butyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate remains underexplored in the following areas:
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Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral 1,1-diboronates.
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Materials Science: Investigating its use in boron-doped polymers or coordination networks.
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Pharmacological Studies: Evaluating boron-containing derivatives for bioactivity, leveraging boron’s role in protease inhibition.
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